molecular formula C22H32N4O5 B14727417 6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine; oxalic acid CAS No. 5340-00-1

6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine; oxalic acid

Cat. No.: B14727417
CAS No.: 5340-00-1
M. Wt: 432.5 g/mol
InChI Key: UWMHFQKUJFQNCM-UHFFFAOYSA-N
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Description

6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine is a chemical compound with a complex structure that includes a quinoline core, a methoxy group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine typically involves multiple steps, starting with the preparation of the quinoline core. The methoxy group is introduced through a methylation reaction, and the piperazine moiety is attached via a nucleophilic substitution reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline core or the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline or piperazine derivatives.

Scientific Research Applications

6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-methoxyquinoline: Shares the quinoline core but lacks the piperazine moiety.

    N-(6-piperazin-1-ylhexyl)quinolin-8-amine: Similar structure but without the methoxy group.

    8-aminoquinoline: Lacks both the methoxy group and the piperazine moiety.

Uniqueness

6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine is unique due to the combination of its methoxy group, piperazine moiety, and quinoline core. This unique structure imparts specific chemical properties and biological activities that distinguish it from similar compounds.

Properties

CAS No.

5340-00-1

Molecular Formula

C22H32N4O5

Molecular Weight

432.5 g/mol

IUPAC Name

6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine;oxalic acid

InChI

InChI=1S/C20H30N4O.C2H2O4/c1-25-18-15-17-7-6-9-23-20(17)19(16-18)22-8-4-2-3-5-12-24-13-10-21-11-14-24;3-1(4)2(5)6/h6-7,9,15-16,21-22H,2-5,8,10-14H2,1H3;(H,3,4)(H,5,6)

InChI Key

UWMHFQKUJFQNCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NCCCCCCN3CCNCC3.C(=O)(C(=O)O)O

Origin of Product

United States

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